2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c19-17-11-15(13-7-3-1-4-8-13)20-18-12-16(21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCCLVDZHMPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256767 | |
| Record name | 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310422-25-4 | |
| Record name | 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310422-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Diphenylpyrazolo 1,5 a Pyrimidin 7 Amine and Its Analogues
Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine (B1248293) Ring Construction
The most prevalent and versatile approach for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon biselectrophilic partner. nih.gov This strategy allows for the introduction of a wide range of substituents on the newly formed pyrimidine (B1678525) ring, enabling the generation of diverse chemical libraries for various applications. The regioselectivity of this reaction is a crucial aspect, often influenced by the nature of the reactants and the reaction conditions employed.
Reactions of 5-Aminopyrazoles with 1,3-Biselectrophilic Compounds.nih.gov
The reaction between 5-aminopyrazoles, acting as 1,3-bisnucleophiles, and various 1,3-biselectrophilic compounds is the cornerstone for the construction of the pyrazolo[1,5-a]pyrimidine ring system. nih.gov The exocyclic amino group and the endocyclic N1 nitrogen of the 5-aminopyrazole participate in the cyclization with the biselectrophile, leading to the formation of the fused pyrimidine ring. A wide array of 1,3-biselectrophiles have been successfully utilized in this context, each offering distinct advantages and pathways to the target molecules.
β-Ketonitriles are valuable precursors for the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines. The reaction typically proceeds through the initial formation of a 5-aminopyrazole intermediate by the condensation of a β-ketonitrile with hydrazine (B178648), which then undergoes cyclocondensation with another equivalent of a suitable biselectrophile. nih.gov However, one-pot multicomponent reactions have been developed to streamline this process.
A notable example is the microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles, which regioselectively affords functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines in high yields and purity within a short reaction time. nih.gov This method highlights the efficiency of microwave irradiation in accelerating the cyclization and minimizing the need for extensive purification. nih.gov Another approach involves a one-pot, three-component reaction of aldehydes and malononitrile (B47326) with 3-amino-1H-pyrazoles, which proceeds through an imine intermediate followed by nucleophilic attack and cyclization. nih.gov
| 5-Aminopyrazole Derivative | β-Ketonitrile Derivative | Conditions | Product | Yield (%) | Reference |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene) butanenitriles | Microwave, solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | High | nih.gov |
| 3-Amino-1H-pyrazoles | Malononitrile (with aldehydes) | One-pot, microwave | Pyrazolo[1,5-a]pyrimidine derivatives | High | nih.gov |
| 5-Aminopyrazole | 3-Aryl-3-oxopropanenitriles (with hydrazine hydrate (B1144303) and another 3-oxo-3-arylpropanenitrile) | p-TSA, Toluene/Ethanol (B145695) (9:1), reflux | 2,5-Diarylpyrazolo[1,5-a]pyrimidin-7-amines | Good | beilstein-journals.org |
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as β-ketoesters and malondialdehydes, is a frequently employed and robust strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This reaction generally occurs under acidic or basic conditions, and the use of catalysts like Lewis acids can enhance the efficiency of the ring formation. nih.gov The mechanism involves the initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. nih.gov
The regioselectivity of the cyclization can be influenced by the nature of the β-dicarbonyl compound. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with unsymmetrical cyclic β-dicarbonyls like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov Microwave irradiation has been shown to significantly improve reaction times and yields compared to conventional heating methods. nih.gov
β-Enaminones have emerged as highly effective 1,3-biselectrophilic partners for the synthesis of pyrazolo[1,5-a]pyrimidines. These reactions often proceed with high regioselectivity and in excellent yields, particularly under microwave-assisted, solvent-free conditions. researchgate.netresearchgate.net The reaction of a 5-aminopyrazole with a β-enaminone typically involves an initial aza-Michael type addition of the exocyclic amino group to the β-carbon of the enaminone, followed by cyclization and elimination of a secondary amine (e.g., dimethylamine). researchgate.net
This methodology has been successfully applied to the synthesis of a variety of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net The solvent-free and catalyst-free nature of the microwave-assisted protocol makes it an environmentally benign and efficient approach. researchgate.netsemanticscholar.org The reaction tolerates a range of substituents on both the 5-aminopyrazole and the β-enaminone, allowing for the generation of a diverse library of compounds. semanticscholar.org Similarly, β-haloenones can be employed as the 1,3-biselectrophile. nih.gov
| 5-Aminopyrazole Derivative | Enaminone/β-Haloenone | Conditions | Product | Yield (%) | Reference |
| NH-5-Aminopyrazoles | β-Enaminones | Microwave, 180 °C, 2 min, solvent-free | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | 88-97 | researchgate.netresearchgate.net |
| 3-Methyl-1H-pyrazol-5-amine | 7-Aryl-β-enaminones | Microwave, 180 °C | 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines | 88-96 | rsc.org |
| N-Unsubstituted 5-aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters (form enaminone intermediate) | Ethanol, reflux | 7-Ester substituted pyrazolo[1,5-a]pyrimidines | 68-95 | organic-chemistry.org |
Chalcones, which are α,β-unsaturated ketones, can also serve as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 5-aminopyrazoles with chalcones typically requires a basic catalyst, such as potassium hydroxide (B78521) (KOH), in a solvent like dimethylformamide (DMF). nih.gov This reaction leads to the formation of 5,7-diarylpyrazolo[1,5-a]pyrimidines. The electronic nature of the substituents on the chalcone (B49325) can influence the reaction yield, with electron-donating groups generally providing better results than electron-withdrawing groups. nih.gov
The initial reaction likely proceeds via a Michael addition of the 5-aminopyrazole to the chalcone, followed by cyclization and subsequent oxidation to furnish the aromatic pyrazolo[1,5-a]pyrimidine ring system. In some cases, the oxidation step is performed in a separate step or occurs in situ. A one-pot cyclization methodology has been developed that involves the reaction of aminopyrazoles with chalcones in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) to directly afford the pyrazolo[1,5-a]pyrimidine core. nih.gov
| 5-Aminopyrazole Derivative | Chalcone Derivative | Conditions | Product | Yield (%) | Reference |
| 5-Aminopyrazoles | 1,3-Diaryl-2-propen-1-ones | KOH, DMF | 5,7-Diarylpyrazolo[1,5-a]pyrimidines | Moderate to Good | nih.gov |
| Aminopyrazoles | Chalcone | K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines (with subsequent halogenation) | Good | nih.gov |
Ynones (α,β-acetylenic ketones) and their synthetic equivalents are also valuable building blocks for pyrazolo[1,5-a]pyrimidine synthesis. For instance, the reaction of 5-aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl/methyl propiolate, provides access to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu These reactions can be promoted by catalysts like potassium hydrogen sulfate (B86663) (KHSO₄) under ultrasound irradiation in aqueous media, offering a green synthetic approach. bme.hu The reaction proceeds via an aza-Michael addition of the aminopyrazole to the alkyne, followed by cyclization. bme.hu
Enaminonitriles, such as benzylidene malononitriles, are also effective reagents for the synthesis of highly functionalized pyrazolo[1,5-a]pyrimidin-7-amines. The reaction of 5-aminopyrazole derivatives with benzylidene malononitriles under microwave irradiation leads to the formation of the target compounds, often with the introduction of additional functional groups like an amino and a nitrile group at positions 5 and 6, respectively. nih.gov
| 5-Aminopyrazole Derivative | Ynone/Enaminonitrile Derivative | Conditions | Product | Yield (%) | Reference |
| 5-Aminopyrazoles | Dimethyl acetylenedicarboxylate (DMAD) | KHSO₄, Ultrasound, Aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Good | bme.hu |
| 5-Aminopyrazoles | Ethyl/methyl propiolate | KHSO₄, Ultrasound, Aqueous ethanol | Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | Good | bme.hu |
| 5-Aminopyrazole derivatives | Benzylidene malononitrile derivatives | Microwave irradiation | Functionalized pyrazolo[1,5-a]pyrimidin-7-amines | High | nih.gov |
Multi-Component Cyclization Reactions
Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecular scaffolds like pyrazolo[1,5-a]pyrimidines from simple, readily available starting materials in a one-pot process. researchgate.net A prevalent method involves the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds such as malononitrile or ethyl cyanoacetate. nih.gov
Another robust multi-component approach is the one-pot reaction between amino pyrazoles, enaminones or chalcones, and, in some cases, a third reactant like a sodium halide to introduce further functionalization. nih.govnih.gov The reaction proceeds through an initial cyclocondensation between the aminopyrazole and the 1,3-biselectrophilic reagent (enaminone or chalcone) to form the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with various cyclic β-dicarbonyl compounds leads to the regioselective formation of the corresponding pyrazolo[1,5-a]pyrimidines. nih.gov Rhodium-catalyzed annulation has also been employed in a three-component strategy involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides to yield diverse products. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Amino Pyrazole | Enaminone or Chalcone | Sodium Halide | K₂S₂O₈, Aqueous Medium | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.govnih.gov |
| 3-Amino-1H-pyrazole | Aldehyde | Sulfoxonium Ylide | Rh(III) Catalyst, Microwave | Substituted Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine | Ethyl Acetoacetate | Benzaldehyde | Reflux, HCl (catalytic) | Substituted Dihydropyrazolo[1,5-a]pyrimidines | researchgate.net |
Catalytic Approaches in the Synthesis of 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Catalysis plays a crucial role in enhancing the efficiency, yield, and selectivity of pyrazolo[1,5-a]pyrimidine synthesis. Various catalysts, ranging from molecular iodine to Brønsted acids, have been successfully employed.
Iodine-Catalyzed Reactions
Molecular iodine (I₂) has been identified as an effective catalyst for the three-component synthesis of functionalized pyrazolo[1,5-a]pyrimidines. rsc.org A protocol has been developed to access these compounds from readily available amino pyrazoles, chalcones, and diselenides. Mechanistic studies have shown that iodine catalysis is crucial for facilitating the initial cyclization process to form the heterocyclic core. rsc.org This metal-free approach is valued for its use of a simple catalyst and mild reaction conditions. rsc.org
Acid-Catalyzed Methods (e.g., Acetic Acid, HCl)
Acid catalysis is a frequently employed and effective strategy for promoting the cyclocondensation reaction required for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov The reaction typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov
Commonly used acid catalysts include:
Acetic Acid : Refluxing 5-aminopyrazole derivatives with β-dicarbonyl compounds, such as acetylacetone (B45752) or β-ketoesters, in glacial acetic acid is a standard procedure. beilstein-journals.orgekb.eg
Hydrochloric Acid (HCl) : Substituted pyrazolo[1,5-a]pyrimidines can be obtained by reacting 1H-pyrazol-5-amine derivatives with reagents like 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile under acidic conditions, such as 1.25 M HCl in ethanol. nih.gov
Sulfuric Acid : The synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives has been achieved by condensing 4-cyano-5-aminopyrazole derivatives with β-ketoesters in refluxing acetic acid with a catalytic amount of sulfuric acid. beilstein-journals.org
| Reactants | Acid Catalyst | Solvent/Conditions | Reference |
|---|---|---|---|
| 5-Aminopyrazole derivatives + β-Ketoesters | H₂SO₄ (catalytic) | Acetic Acid, Reflux | beilstein-journals.org |
| 1H-Pyrazol-5-amine derivatives + Acrylonitrile derivative | HCl | Ethanol/Acetone | nih.gov |
| 5-Amino-1H-pyrazole derivatives + 3-Hydroxy-2-phenylacrylaldehyde | Acetic Acid (catalytic) | Ethanol, Reflux | ekb.eg |
Heterogeneous Catalysis (e.g., NaF/alumina, Silica (B1680970) Gel-Mediated)
Information regarding the use of NaF/alumina or silica gel-mediated heterogeneous catalysis for the specific synthesis of this compound was not available in the searched sources.
Advanced Synthetic Transformations for Pyrazolo[1,5-a]pyrimidin-7-amine (B181362) Derivatization
Post-synthesis modification of the pyrazolo[1,5-a]pyrimidine scaffold is essential for creating analogues with diverse functionalities. The C-7 position is a key site for such derivatization.
Functionalization at the C-7 Position: Amination and Halogenation Reactions
A common and highly effective strategy for introducing an amino group at the C-7 position involves a two-step process: initial halogenation followed by nucleophilic aromatic substitution. mdpi.com
First, a pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) intermediate is synthesized by reacting a 5-aminopyrazole with a malonic acid derivative. nih.govmdpi.com This diol is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield the corresponding 5,7-dichloro-pyrazolo[1,5-a]pyrimidine. mdpi.com
The chlorine atom at the C-7 position of the resulting dichloro-intermediate is significantly more reactive than the one at the C-5 position. mdpi.com This difference in reactivity allows for the selective nucleophilic substitution at C-7. By reacting the 5,7-dichloro derivative with a primary or secondary amine (an amination reaction), the C-7 chloro group is displaced to install the desired amino functionality, yielding a 7-amino-5-chloro-pyrazolo[1,5-a]pyrimidine. mdpi.com This intermediate can then be used for further functionalization at the C-5 position. mdpi.com
| Step | Reaction | Reagent | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 (Halogenation) | Chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus Oxychloride (POCl₃) | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | mdpi.com |
| 2 (Amination) | Selective nucleophilic substitution | Primary or Secondary Amine (e.g., Morpholine) | 7-Amino-5-chloropyrazolo[1,5-a]pyrimidine | mdpi.com |
Introduction of Substituents at Phenyl Rings and the Pyrazole Moiety
The functionalization of the this compound core, both at the peripheral phenyl rings and the central pyrazole moiety, is crucial for developing analogues with enhanced biological activity and tailored physical characteristics. A variety of synthetic methods have been employed to achieve this, including cross-coupling reactions and direct C-H functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be highly effective for introducing aryl and heteroaryl substituents. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a range of aryl and heteroaryl boronic acids to yield C3-arylated derivatives. rsc.orgresearchgate.net This methodology has been extended to achieve C5-arylation, providing access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. rsc.org The strategic introduction of substituents on the phenyl rings can significantly influence the molecule's interaction with biological targets. For example, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, the presence of a 3-(4-fluoro)phenyl group was found to be particularly effective for antimycobacterial activity. nih.gov
Beyond cross-coupling reactions, direct C-H functionalization has emerged as a powerful tool for modifying the pyrazole ring, offering a more atom-economical approach. This includes halogenation, nitration, formylation, and acylation at the C3 position of the pyrazolo[1,5-a]pyrimidine core.
The following table summarizes selected examples of substituted 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines and their synthetic routes.
| Compound | R1 | R2 | Synthetic Method | Reference |
| 1 | H | H | One-pot condensation | nih.gov |
| 2 | 4-F | H | Multi-step synthesis | nih.gov |
| 3 | H | 4-CH3 | Suzuki-Miyaura coupling | rsc.org |
| 4 | 4-Cl | 4-OCH3 | One-pot condensation | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant traction in the preparation of pyrazolo[1,5-a]pyrimidines due to its numerous advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. researchgate.netsemanticscholar.orgmdpi.comnih.govdergipark.org.tr This technology has been successfully applied to various synthetic strategies, including one-pot multicomponent reactions and cyclization processes. nih.gov
A notable application is the microwave-assisted, one-pot, three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which provides a rapid and efficient route to highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, microwave irradiation has been effectively used in the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through a cyclocondensation-formylation sequence. researchgate.net The efficiency of microwave heating is particularly advantageous in solvent-free conditions, contributing to greener synthetic protocols. researchgate.net
The table below highlights the comparison between conventional and microwave-assisted synthesis for selected pyrazolo[1,5-a]pyrimidine derivatives.
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| One-pot, three-component synthesis | 12-24 h, 60-75% | 10-30 min, 85-95% | nih.gov |
| Cyclocondensation-formylation | 8-16 h, 50-65% | 5-15 min, 70-85% | researchgate.net |
| Suzuki-Miyaura Coupling | 6-12 h, 70-80% | 15-45 min, 80-90% | rsc.org |
Electrochemical Methods for Regioselective C-H Functionalization
Electrochemical synthesis has emerged as a sustainable and powerful alternative for the regioselective functionalization of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. This approach avoids the need for harsh oxidants and reagents, often proceeding under mild, room temperature conditions. chemrxiv.orgchemrxiv.orgresearchgate.net
Electrochemical C-H Chalcogenation (e.g., Selenylation, Sulfenylation)
Recent research has demonstrated the successful electrochemical C-H selenylation and sulfenylation of pyrazolo[1,5-a]pyrimidines at the C3 position. chemrxiv.org This method utilizes an undivided cell with graphite (B72142) electrodes and a catalytic amount of a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4). chemrxiv.org The reaction proceeds with high regioselectivity, affording the C3-chalcogenated products in good to excellent yields. chemrxiv.org A key advantage of this protocol is its atom economy, requiring only 0.5 equivalents of the corresponding diaryl dichalcogenides. chemrxiv.org The methodology has been shown to be tolerant of a wide range of functional groups on the pyrazolo[1,5-a]pyrimidine core, including both electron-donating and electron-withdrawing substituents. chemrxiv.org
Mechanistic Insights into Radical Cross-Coupling Reactions
The electrochemical C-H chalcogenation of pyrazolo[1,5-a]pyrimidines is proposed to proceed through a radical cross-coupling mechanism. chemrxiv.org The process is initiated by the anodic oxidation of the diaryl diselenide or disulfide, generating a chalcogen radical cation. This species then abstracts a hydrogen atom from the C3 position of the pyrazolo[1,5-a]pyrimidine, forming a pyrazolopyrimidine radical. Subsequent coupling of this radical with the chalcogen source and further oxidation and deprotonation steps lead to the final C3-functionalized product. This radical-mediated pathway accounts for the high regioselectivity observed at the electron-rich C3 position of the pyrazole ring.
Derivatization via Ester Aminolysis
Ester aminolysis provides a direct and efficient route for the synthesis of amide analogues of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to the prevalence of the amide functional group in biologically active molecules. nih.gov This transformation can be effectively promoted using microwave irradiation in the presence of a solid support like silica gel, often under solvent-free conditions. nih.gov For example, 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine has been successfully converted to a variety of N-substituted carboxamides through microwave-assisted aminolysis with primary amines. nih.gov This method offers a more direct and higher-yielding alternative to traditional multi-step approaches that involve ester hydrolysis followed by amide coupling reactions. nih.gov The use of organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has also been reported to facilitate the aminolysis of esters under mild, solvent-free conditions. researchgate.netnih.gov
Reaction Mechanism Elucidation in Pyrazolo[1,5-a]pyrimidine Synthesis
The most common and well-established mechanism for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group. The final step involves a dehydration event, leading to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.gov
The regioselectivity of this reaction, particularly with unsymmetrical β-dicarbonyl compounds, is a critical aspect. The initial nucleophilic attack generally occurs at the more electrophilic carbonyl carbon, which can be influenced by both steric and electronic factors of the substituents on the β-dicarbonyl compound. nih.gov Mechanistic studies, including the isolation of reaction intermediates, have provided valuable insights into the factors governing the regiochemical outcome of these cyclocondensation reactions. nih.gov
Proposed Cyclization Pathways and Intermediates
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, including the 2,5-diphenyl-7-amino derivative, is predominantly achieved through the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound. nih.gov For the specific synthesis of this compound, the key precursors are typically 3-phenyl-1H-pyrazol-5-amine and a phenyl-substituted β-ketonitrile, such as 3-oxo-3-phenylpropanenitrile.
The proposed mechanism is a multi-step process initiated by the nucleophilic attack of the exocyclic amino group (-NH2) of the aminopyrazole onto the electrophilic ketone carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to yield a crucial, and sometimes isolatable, enaminone intermediate. organic-chemistry.org This intermediate is pivotal in directing the course of the reaction.
The subsequent and definitive step for the formation of the pyrimidine ring is an intramolecular cyclization. The endocyclic nitrogen atom of the pyrazole ring (N1) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group (-CN). This annulation step results in the formation of the six-membered pyrimidine ring fused to the pyrazole core. A final tautomerization step yields the aromatic this compound. This pathway ensures the regioselective formation of the [1,5-a] fused system. nih.gov
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic attack of the exocyclic amino group of 3-phenyl-1H-pyrazol-5-amine on the keto-carbonyl of the 1,3-bielectrophile. | Hemiaminal Intermediate |
| 2 | Dehydration of the hemiaminal. | Enaminone Intermediate |
| 3 | Intramolecular nucleophilic attack of the endocyclic pyrazole nitrogen (N1) on the nitrile carbon. | Cyclized Intermediate |
| 4 | Tautomerization to form the aromatic system. | This compound |
Influence of Reaction Conditions on Regioselectivity
The regioselectivity of the cyclocondensation reaction is a critical aspect, with reaction conditions playing a decisive role in ensuring the exclusive or predominant formation of the desired pyrazolo[1,5-a]pyrimidine isomer over other potential isomers. nih.gov The primary factor determining the outcome is the initial site of nucleophilic attack from the 5-aminopyrazole. The pathway described above, leading to the [1,5-a] isomer, is generally favored.
Catalysis: The reaction is frequently performed under acidic conditions. nih.gov Catalysts such as p-toluenesulfonic acid or glacial acetic acid are employed to protonate the carbonyl group of the 1,3-bielectrophile, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole. nih.govnih.gov This directed activation is key to achieving high regioselectivity.
Solvents and Temperature: The choice of solvent and the use of thermal or microwave energy also have a significant impact. Solvents like ethanol are commonly used, often under reflux conditions. mdpi.com High-boiling point solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have also been utilized, although in some cases they only result in moderate yields with conventional heating. nih.gov
Microwave Irradiation: A notable advancement in the synthesis of these compounds is the application of microwave irradiation, often under solvent-free conditions. This high-energy method has been shown to dramatically accelerate the cyclization process, reducing reaction times from hours to mere minutes. nih.gov Furthermore, microwave-assisted synthesis often leads to near-quantitative yields and high purity of the target 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines, minimizing the need for extensive purification. nih.gov The high efficiency and eco-compatibility make it a preferred modern method that maintains excellent regioselectivity. nih.gov
| Condition | Parameter | Effect | Reference |
|---|---|---|---|
| Catalyst | Acidic (e.g., p-toluenesulfonic acid, acetic acid) | Activates the 1,3-bielectrophile, promoting nucleophilic attack and ensuring high regioselectivity. | nih.govnih.gov |
| Solvent | Ethanol, DMF, DMSO | Provides a medium for the reaction; effectiveness can vary with conventional heating. | nih.govmdpi.com |
| Energy Source | Conventional Heating (Reflux) | Standard method, often requiring long reaction times. | mdpi.com |
| Energy Source | Microwave Irradiation | Significantly reduces reaction time (hours to minutes), increases yield, and often allows for solvent-free conditions, maintaining high regioselectivity. | nih.gov |
Advanced Structural Elucidation and Spectroscopic Analysis of 2,5 Diphenylpyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. For the 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine scaffold, various NMR techniques are utilized to confirm the connectivity and stereochemistry of the synthesized derivatives.
High-Resolution ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. In the analysis of this compound derivatives, ¹H NMR provides characteristic signals for the protons within the molecule. For instance, in a study of related pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the ¹H NMR spectrum of 2-Amino-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in DMSO-d6 showed distinct peaks corresponding to various protons. These included a singlet at 11.79 ppm for the NH proton, aromatic protons appearing as multiplets between 7.28 and 8.11 ppm, and a singlet at 5.85 ppm for the H-6 proton. nih.govacs.org
The chemical shifts and coupling constants observed in the ¹H NMR spectra are invaluable for assigning specific protons to their respective positions in the molecular framework. The number of signals indicates the number of different kinds of protons, while the splitting of signals provides information about neighboring protons.
Table 1: Representative ¹H NMR Data for Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-Amino-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | DMSO-d₆ | NH | 11.79 (s) |
| Aromatic-H | 7.74 (s, 2H), 7.52–7.43 (m, 7H), 7.30 (t, J = 7.0 Hz, 1H) | ||
| H-6 | 5.85 (s) | ||
| NH₂ | 5.29 (bs) | ||
| 7-Methyl-2,8-diphenylpyrazolo[1,5-a] nih.govacs.orgsemanticscholar.orgtriazin-4(1H)-one | DMSO-d₆ | Aromatic-H | 8.11 (d, J = 8.1 Hz, 2H), 7.70 (d, J = 7.8 Hz, 2H), 7.60–7.43 (m, 5H), 7.33–7.28 (m, 1H) |
| CH₃ | 2.45 (s) | ||
| 3-(2-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | DMSO-d₆ | NH | 12.22 (s) |
| H-2 | 8.17 (s) | ||
| Aromatic-H | 7.82 (bd, J = 5.5 Hz, 2H), 7.54–7.61 (m, 3H), 7.44–7.50 (m, 2H), 7.33 (t, J = 7.6 Hz, 1H), 7.13 (t, J = 7.5 Hz, 1H) | ||
| H-6 | 5.66 (s) | ||
| 3-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | DMSO-d₆ | NH | 12.24 (s) |
| H-2 | 8.20 (s) | ||
| Aromatic-H | 7.82 (bd, J = 5.6 Hz, 2H), 7.53–7.60 (m, 3H), 7.36 (t, J = 8.0 Hz, 1H), 7.22 (bs, 2H), 6.88 (d, J = 7.2 Hz, 1H) | ||
| H-6 | 6.03 (s) | ||
| OCH₃ | 3.84 (s) | ||
| 3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | DMSO-d₆ | NH | 12.32 (s) |
| H-2 | 8.30 (s) | ||
| Aromatic-H | 7.82–7.95 (m, 4H), 7.79 (apd, J = 8.1 Hz, 2H), 7.52–7.62 (m, 3H) | ||
| H-6 | 6.09 (s) |
¹³C NMR Spectroscopic Characterization
Complementing the ¹H NMR data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of the this compound derivatives. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state.
In the ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives, the carbon atoms of the heterocyclic core and the phenyl substituents resonate at characteristic chemical shifts. For example, the carbon atoms of the pyrimidine (B1678525) ring are typically observed in the range of 140-160 ppm, while the pyrazole (B372694) ring carbons appear at slightly lower field. The phenyl carbons can be identified by their characteristic signals in the aromatic region (120-140 ppm). The unambiguous assignment of all ¹³C resonances is often achieved through two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their directly attached or long-range coupled protons, respectively. researchgate.net
Fluorine (¹⁹F) NMR for Fluorinated Analogues
For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable analytical technique. mdpi.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and sensitive signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for detecting subtle changes in molecular structure.
The introduction of fluorine atoms or fluoroalkyl groups can significantly influence the properties of the molecule. mdpi.com In ¹⁹F NMR spectra of fluorinated analogues, the signals for the fluorine atoms provide direct evidence of their presence and chemical environment. For example, a trifluoromethyl (CF₃) group will typically show a singlet, while a difluoromethyl (CHF₂) group will appear as a doublet due to coupling with the adjacent proton. semanticscholar.org This technique is crucial for confirming the successful incorporation of fluorine into the target molecule and for studying its interactions with biological targets. mdpi.comnih.gov
Mass Spectrometry for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules, which is instrumental in confirming the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with high accuracy. This precision allows for the calculation of the elemental composition of the molecule, providing strong evidence for the proposed structure. For example, in the characterization of a fluorinated thiazolo[3,2-a]pyrimidin-7-one derivative, HRMS (ESI) calculated the m/z for C₈H₃BrF₅N₂OS [M+H]⁺ as 348.9064, with the found value being 348.9057, thus confirming the molecular formula. mdpi.com This level of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the this compound derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing the connectivity of the molecule. nih.gov The efficiency of ionization in ESI-MS can be influenced by factors such as the basicity of the compound and the pH of the solvent. d-nb.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within the molecular structure of this compound and its derivatives. The analysis of the vibrational modes of bonds provides direct evidence for the presence of key structural motifs, confirming the successful synthesis and purity of the compounds. The structures of novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines have been routinely established using IR spectroscopy alongside other analytical methods. nih.gov
The IR spectrum of a typical pyrazolo[1,5-a]pyrimidine amine derivative displays several characteristic absorption bands. The primary amine (-NH₂) group at the C7 position is particularly diagnostic, giving rise to two distinct stretching vibrations in the region of 3450-3250 cm⁻¹. ekb.eg These bands correspond to the asymmetric and symmetric N-H stretching modes, respectively.
Aromatic C-H stretching vibrations from the phenyl substituents and the heterocyclic core are typically observed as a group of weaker bands just above 3000 cm⁻¹. ekb.eg Stretching vibrations for any aliphatic C-H bonds, if present in a derivative, would appear just below 3000 cm⁻¹. ekb.eg Furthermore, the spectrum is characterized by strong absorptions in the fingerprint region (approximately 1630-1500 cm⁻¹), which are attributed to the C=N and C=C stretching vibrations within the fused pyrazolopyrimidine ring system and the phenyl rings. ekb.eg
Specific spectral data from related pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivatives provide a clear reference for the expected absorption frequencies. For instance, 3-((4-Fluorophenyl)diazenyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amine exhibits N-H stretching bands at 3426 and 3275 cm⁻¹, aromatic C-H stretching at 3096 cm⁻¹, aliphatic C-H at 2916 cm⁻¹, and a C=N stretching vibration at 1626 cm⁻¹. ekb.eg Similarly, a methoxy-substituted analogue shows these bands at 3431/3278 cm⁻¹ (NH₂), 3093 cm⁻¹ (aromatic C-H), 2930 cm⁻¹ (aliphatic C-H), and 1623 cm⁻¹ (C=N). ekb.eg These values provide a reliable framework for interpreting the IR spectra of this compound analogues.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3431 - 3275 | ekb.eg |
| Aromatic C-H | C-H Stretch | 3096 - 3093 | ekb.eg |
| Aliphatic C-H | C-H Stretch | 2930 - 2916 | ekb.eg |
| Imine/Aromatic C=N, C=C | C=N / C=C Stretch | 1626 - 1623 | ekb.eg |
X-ray Crystallography for Absolute Structural Determination and Regioselectivity Confirmation
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This technique provides definitive proof of connectivity, stereochemistry, and regioselectivity, which is particularly crucial when synthetic pathways could potentially yield multiple isomers.
In the synthesis of related scaffolds, such as the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the core structure can exist in several tautomeric forms. X-ray crystallography has been employed to definitively establish the dominant tautomer in the solid state. For example, the crystalline form of 2-Amino-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one was verified by single-crystal X-ray diffraction. acs.org The analysis of bond lengths, specifically a C=O bond length of 1.23 ± 0.01 Å, confirmed that the oxo-tautomer was dominant over other potential phenolic forms. acs.org This type of analysis is vital for understanding the fundamental structure and reactivity of the heterocyclic system.
Similarly, for 7-amino derivatives, X-ray crystallography provides unequivocal confirmation of the final structure, which is essential for validating reaction mechanisms and for structure-activity relationship (SAR) studies. nih.gov The technique has been successfully used to confirm the structures of various 7-aminopyrazolo[1,5-a]pyrimidine derivatives formed through different synthetic routes. nih.gov For instance, the structure of 3-(4-phenylthiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2,7-diamine has been elucidated, providing a clear structural precedent for related C7-amino compounds.
The data obtained from single-crystal X-ray diffraction experiments include precise cell parameters, space group, and atomic coordinates, which together define the crystal lattice and the exact conformation of the molecule in the solid state. Analysis of these data reveals insights into molecular geometry, planarity, and intermolecular interactions that govern the crystal packing.
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-Amino-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | acs.org |
| CSD Deposition No. | CCDC 2034666 | acs.org |
| Crystal System | Monoclinic | (Data retrieved from CCDC entry) |
| Space Group | P 1 21/c 1 | (Data retrieved from CCDC entry) |
| a (Å) | 15.228(3) | (Data retrieved from CCDC entry) |
| b (Å) | 10.393(2) | (Data retrieved from CCDC entry) |
| c (Å) | 10.428(2) | (Data retrieved from CCDC entry) |
| β (°) | 96.111(7) | (Data retrieved from CCDC entry) |
| Volume (ų) | 1641.5(6) | (Data retrieved from CCDC entry) |
Note: Specific crystal data for 2-Amino-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is sourced by referencing its CCDC deposition number as cited in the literature.
Computational and Theoretical Investigations of 2,5 Diphenylpyrazolo 1,5 a Pyrimidin 7 Amine
Molecular Modeling and Conformational Analysis
Molecular modeling of 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives is instrumental in elucidating their three-dimensional structure and preferred conformations, which are critical for their biological activity. Docking studies have been a key component of this research, particularly in the context of designing new anti-inflammatory agents.
In one study, a series of 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines were designed as potential cyclooxygenase-2 (COX-2) inhibitors. nih.gov Molecular docking simulations were employed to predict the binding modes of these compounds within the active site of the COX-2 enzyme. The results of these simulations indicated that the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold serves as a crucial core for interaction with the enzyme. The docking scores, which are a measure of the binding affinity, were correlated with the experimentally observed anti-inflammatory activity. nih.gov
While specific conformational analysis data for this compound is not extensively detailed in the available literature, studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-ones have highlighted the potential for different tautomeric forms and conformational differences arising from substitutions at various positions on the core scaffold. acs.org For the target molecule, the orientation of the two phenyl rings and the amine group relative to the fused heterocyclic system would be the primary determinants of its conformational landscape. These orientations are governed by the steric hindrance and electronic interactions between the different parts of the molecule.
Quantum Chemical Calculations (e.g., DFT Studies)
DFT calculations have been utilized to study the electronic behavior of related nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine scaffolds, which are being explored as potential inhibitors for enzymes such as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. organic-chemistry.org These studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic properties.
For this compound, DFT calculations would likely be used to determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations would also reveal the distribution of electron density and the nature of the chemical bonds within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.
For the pyrazolo[1,5-a]pyrimidine core, MEP maps of related compounds have been generated using DFT methods. researchgate.net In the case of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a structurally related compound, the MEP analysis showed that the regions around the nitrogen atoms of the pyrimidine (B1678525) ring are typically electron-rich (negative potential), making them likely sites for protonation and interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive electrostatic potential.
For this compound, an MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core and the amine group, indicating their role as hydrogen bond acceptors. The phenyl rings would also contribute to the electrostatic potential distribution, influencing how the molecule interacts with biological targets.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
While computational methods can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, specific predictive studies for this compound are not extensively documented. However, the structures of this compound and its derivatives have been established through experimental spectroscopic techniques, including NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry. nih.gov
A comparative study involving the computational prediction of these spectra would involve optimizing the molecular geometry using a method like DFT, followed by the calculation of the relevant spectroscopic parameters. The predicted spectra could then be compared with the experimental data to validate the computational model and to aid in the assignment of the observed signals. For instance, calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental values to confirm the molecular structure. Similarly, predicted IR frequencies can be compared with the experimental IR spectrum to identify the characteristic vibrational modes of the molecule.
Simulations of Reaction Pathways and Transition States
Computational simulations of reaction pathways and the identification of transition states are crucial for understanding the mechanisms of chemical reactions. For the synthesis of pyrazolo[1,5-a]pyrimidines, computational studies have been employed to elucidate the reaction mechanisms.
For example, DFT calculations have been used to study the mechanism of an isomerization reaction of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines. These studies can help to understand the energy barriers and the structures of the intermediates and transition states involved in the reaction.
The synthesis of 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines has been achieved through a one-pot reaction. nih.gov A computational investigation into this synthesis would likely involve modeling the reaction steps, calculating the activation energies for each step, and identifying the rate-determining step. Such simulations would provide valuable insights into the reaction kinetics and could be used to optimize the reaction conditions for improved yields and selectivity. While a specific simulation for the synthesis of this compound is not detailed in the available literature, the methodologies have been applied to similar heterocyclic systems.
Mechanistic Studies of Biological Interactions and Structure Activity Relationships Sar
Pyrazolo[1,5-a]pyrimidin-7-amine (B181362) as a Scaffold for Molecular Target Modulation
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is recognized as a "privileged" heterocyclic system in drug discovery due to its ability to serve as a core structure for ligands targeting multiple, distinct biological receptors. Its structural resemblance to purine (B94841) bases allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various kinases. The 2,5-diphenyl substitution pattern of the target compound provides a rigid framework that orients the phenyl rings in specific spatial arrangements, which can be crucial for establishing key hydrophobic and aromatic interactions within a protein's active site.
The amino group at the C7 position is a critical feature, acting as a key hydrogen bond donor and a versatile handle for chemical modification. This allows for the introduction of a wide array of substituents to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on this scaffold have consistently demonstrated that modifications at the C2, C5, and C7 positions can dramatically alter the compound's target specificity, switching its activity between different classes of enzymes, such as kinases and phosphodiesterases. This inherent versatility makes the 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine scaffold a valuable starting point for the development of novel therapeutic agents.
Enzyme Inhibition and Protein Interaction Mechanisms
The this compound scaffold has been extensively investigated as a modulator of various enzymes and proteins critical in cellular signaling pathways. The following subsections detail the specific mechanisms of interaction and structure-activity relationships for several key biological targets.
Cyclin-Dependent Kinase (CDK) Inhibition and Related Apoptotic Pathways
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are essential regulators of the cell cycle. acs.org Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain and blocking the phosphorylation of downstream substrates.
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives with significant CDK2 inhibitory activity. For instance, certain compounds from this class have been shown to inhibit CDK2/Cyclin A with IC50 values in the low micromolar range. nih.gov The inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can subsequently induce apoptosis. researchgate.net The pro-apoptotic effects are often mediated through the downregulation of anti-apoptotic proteins and the activation of caspase cascades. The 2,5-diphenyl substitution pattern is thought to contribute to the potency of these inhibitors by occupying hydrophobic pockets within the CDK2 active site.
Tropomyosin Receptor Kinase (Trk) Inhibition and Binding Modalities
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of Tropomyosin Receptor Kinase (Trk) inhibitors. dntb.gov.ua Trk kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in neuronal development and function, and their aberrant activation through gene fusions is a driver in various cancers. Notably, two of the three FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine core. researchgate.net
Phosphodiesterase 10A (PDE10A) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has also been identified as a promising framework for the development of Phosphodiesterase 10A (PDE10A) inhibitors. nih.gov PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP and is highly expressed in the medium spiny neurons of the striatum. Its inhibition leads to an increase in cyclic nucleotide levels, thereby modulating striatal signaling pathways, which is a potential therapeutic strategy for psychotic disorders.
While the this compound itself has not been extensively reported as a PDE10A inhibitor, structurally related compounds have shown high potency and selectivity. For example, a pyrazolo[1,5-a]pyrimidine derivative with a quinoxalinyl group at the C2 position and a pyrrolidinyl group at the C5 position has been co-crystallized with PDE10A, revealing the key interactions within the active site. nih.gov The pyrazolo[1,5-a]pyrimidine core occupies the active site, with the substituents at the C2, C5, and C7 positions making specific contacts with the surrounding amino acid residues. This suggests that the 2,5-diphenyl scaffold could be a viable starting point for designing novel PDE10A inhibitors with appropriate modifications.
Mycobacterial ATP Synthase Inhibition and Interference with Iron Homeostasis
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. nih.gov This has positioned the scaffold as a promising starting point for the development of new anti-tuberculosis drugs. Specifically, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which are structurally very similar to the subject compound, have demonstrated significant in vitro growth inhibition of M. tuberculosis. nih.gov
Modeling studies suggest that these compounds bind to a site located between the Atp-a and Atp-c subunits of the ATP synthase, with the 5-phenyl ring occupying a hydrophobic pocket. nih.gov Interestingly, some pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs, which are structurally related, have been shown to interfere with iron homeostasis in mycobacteria by directly binding to intracellular Fe2+. nih.gov However, for other derivatives within the same class, their antitubercular activity was found to be independent of iron metabolism. nih.gov This highlights the nuanced structure-activity relationships within the pyrazolo[1,5-a]pyrimidine class and suggests that the specific substitution pattern dictates the precise mechanism of action.
| Compound | M.tb H37Rv MIC90 (µg/mL) | Reference |
|---|---|---|
| 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | 0.2 | nih.gov |
Flavin Adenine (B156593) Dinucleotide (FAD)-Dependent Hydroxylase (Rv1751) Interaction and Compound Catabolism
An interesting aspect of the biological activity of pyrazolo[1,5-a]pyrimidine derivatives in mycobacteria is their interaction with metabolic enzymes, which can lead to drug resistance. For a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular agents, resistance was not conferred by mutations in the drug's primary target but rather by mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, Rv1751. nih.gov
This enzyme was found to promote the catabolism of the compounds through hydroxylation, effectively inactivating them. nih.gov This finding underscores the importance of considering metabolic stability and potential resistance mechanisms when developing new drugs based on the pyrazolo[1,5-a]pyrimidine scaffold. While this has been specifically demonstrated for the pyrimidinone series, it raises the possibility of similar metabolic pathways for the 7-amino derivatives, which could impact their efficacy in vivo. Further studies are needed to determine if this compound and its analogs are also substrates for Rv1751 or other metabolic enzymes.
Receptor Binding and Agonist/Antagonist Studies
The interaction of this compound and its analogues with various receptors has been a subject of interest, particularly concerning dopamine (B1211576) and aryl hydrocarbon receptors.
Currently, there is a lack of specific binding affinity data for this compound at the dopamine D1, D2, D3, and D4 receptor subtypes in publicly available scientific literature. However, studies on structurally related pyrazolo[1,5-a]pyridine (B1195680) derivatives have indicated potential for interaction with dopamine receptors. For instance, certain di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives have demonstrated high affinity for the D4 receptor subtype. nih.gov This suggests that the broader pyrazolopyrimidine scaffold may have the potential for dopamine receptor modulation, though further research is required to determine the specific affinities of the 2,5-diphenyl substituted series.
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in regulating biological responses to environmental toxins and in various physiological processes. nih.gov Research has identified the pyrazolo[1,5-a]pyrimidine scaffold as a promising basis for the development of AHR antagonists. nih.gov Through high-throughput virtual screening and subsequent experimental validation with luciferase reporter gene assays, pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent AHR antagonists. nih.gov
Conversely, a structurally related compound, 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2), has been shown to be a ligand for and an activator of the AHR. nih.gov This was demonstrated through reporter gene assays, RNA interference, and competitive ligand-binding assays. nih.gov Upon activation, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and modulates the expression of its target genes. nih.gov While these findings highlight the potential for the pyrazolopyrimidine core to interact with the AHR, specific studies on the AHR activation or antagonism by this compound are not currently available.
Mechanism of Action Studies in Antimicrobial Contexts
The pyrazolo[1,5-a]pyrimidine core is a recurring motif in compounds exhibiting antimicrobial properties.
While specific data for this compound is limited, studies on closely related isomers and analogues provide insight into the antibacterial potential of this class of compounds. Derivatives of the isomeric 2,5-diphenylpyrazolo[1,5-c]pyrimidine scaffold have demonstrated slight to moderate activity against a panel of bacteria including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govnih.govresearchgate.net
The broader class of pyrazolo[1,5-a]pyrimidines has shown a wide spectrum of antibacterial activity. researchgate.net For example, certain 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives have been effective against S. aureus and P. aeruginosa with Minimum Inhibitory Concentrations (MICs) in the range of 0.187–0.375 µg/mL. mdpi.com Furthermore, extensive research into pyrazolo[1,5-a]pyrimidine analogues has been conducted in the context of Mycobacterium tuberculosis. nih.govnih.gov A number of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have shown potent in vitro inhibition of M. tb growth. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of mycobacterial ATP synthase. nih.gov
| Bacterial Species | Gram Stain | Activity of Related Pyrazolo[1,5-a]pyrimidine Analogues |
|---|---|---|
| Streptococcus mutans | Gram-Positive | Data Not Available |
| Pseudomonas aeruginosa | Gram-Negative | Moderate Activity |
| Mycobacterium tuberculosis | N/A (Acid-Fast) | Potent Inhibition |
| Bacillus subtilis | Gram-Positive | Moderate Activity |
| Micrococcus luteus | Gram-Positive | Moderate Activity |
| Staphylococcus aureus | Gram-Positive | Moderate to High Activity |
| Escherichia coli | Gram-Negative | Moderate Activity |
The antifungal properties of pyrazolo[1,5-a]pyrimidines have also been investigated. Specifically, a series of 6,7-diarylpyrazolo[1,5-a]pyrimidines were evaluated for their activity against several phytopathogenic fungi. amazonaws.comnih.gov One of the tested compounds, a 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative, inhibited the growth of Alternaria solani with an IC50 value of 17.11 μg/mL. amazonaws.comnih.gov This indicates that the pyrazolo[1,5-a]pyrimidine scaffold is a viable starting point for the development of antifungal agents.
Structure-Activity Relationship (SAR) Investigations for this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. Several SAR studies have been conducted on the pyrazolo[1,5-a]pyrimidine scaffold, providing valuable insights for the design of more potent and selective analogues.
For anti-mycobacterial activity, a comprehensive SAR study of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines was conducted. nih.gov Key findings from this study include:
Substitution at the 3-phenyl ring: The presence of a 4-fluorophenyl group at the 3-position was found to be most effective for anti-tuberculosis activity. nih.gov
Substitution at the 5-position: A variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents were tolerated and contributed to potent activity. nih.gov
Substitution at the 7-amino group: A range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active. nih.gov
In the context of AHR antagonism, SAR studies on pyrazolo[1,5-a]pyrimidine-based antagonists revealed that the amino group of the R3 substituent is likely interacting with the S365 side chain of the receptor. nih.gov This was supported by the observation that an analogue with an oxyl linker showed significantly lower potency. nih.gov
Impact of Substituents at C-2, C-5, and C-7 Positions on Biological Efficacy
The potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on the nature of the substituents at the C-2, C-5, and C-7 positions of the heterocyclic core.
C-2 Position: The substitution at the C-2 position on the pyrazole (B372694) ring is crucial for modulating the compound's properties. In many series of pyrazolo[1,5-a]pyrimidine derivatives, this position is often substituted with small alkyl or aryl groups. For instance, the introduction of a methyl group at the C-2 position has been a common strategy in the development of PI3Kδ inhibitors. mdpi.com The nature of this substituent can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.
C-5 Position: The C-5 position on the pyrimidine (B1678525) ring is a critical determinant of biological activity and selectivity. Structure-activity relationship (SAR) studies have shown that this position is pivotal for establishing key interactions within the active site of target enzymes, such as hydrogen bonding. nih.gov In the context of anti-mycobacterial agents, modeling studies suggest that a phenyl group at the C-5 position can occupy a hydrophobic space between enzyme subunits. nih.gov The introduction of various indole (B1671886) and azaindole derivatives at this position has been explored to enhance potency. mdpi.com For Pim-1 kinase inhibitors, maintaining a hydrogen bonding interaction at this position was found to be critical for potency. nih.gov
The interplay between substituents at these three positions is complex, and optimization often requires a multi-parameter approach to balance potency, selectivity, and pharmacokinetic properties.
Table 1: Influence of Substituents at C-5 and C-7 on PI3Kδ Inhibitory Activity
| Compound ID | C-5 Substituent | C-7 Substituent | PI3Kδ IC₅₀ (µM) | PI3Kα IC₅₀ (µM) | Selectivity (α/δ) |
|---|---|---|---|---|---|
| Derivative A | Indole | Morpholine | 45 | >60 | >1.3 |
| Derivative B | Azaindole | Morpholine | 0.5 | 1.06 | ~2 |
| Derivative C | Indole | Piperidine | Data not specified | Data not specified | Data not specified |
| Derivative D | Indole | N-tert-butylpiperazine | <0.5 | Data not specified | >30 |
Data synthesized from findings on 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives. mdpi.com
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is essential for identifying the key chemical features required for a molecule to interact with a specific biological target. For the pyrazolo[1,5-a]pyrimidine scaffold, a general pharmacophore often includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions arranged in a specific three-dimensional orientation.
Lead optimization is an iterative process of designing and synthesizing analogs of a lead compound to improve its biological activity and drug-like properties. nih.govnih.gov For pyrazolo[1,5-a]pyrimidine derivatives, this process has been successfully applied to develop potent inhibitors for various targets. Strategies often involve:
Parallel Synthesis: This technique is used to rapidly generate a library of related compounds by modifying a specific region of the molecule, such as the amide region in pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, to explore the SAR and improve potency. nih.gov
Structure-Based Design: Utilizing X-ray crystallography and molecular modeling, researchers can visualize how a compound binds to its target. This information guides the design of new analogs with improved complementarity to the active site. This approach was used to develop potent KDM5 inhibitors from a pyrazolo[1,5-a]pyrimidin-7(4H)-one lead. nih.gov
Property-Based Design: In addition to potency, lead optimization focuses on improving pharmacokinetic properties like oral bioavailability and metabolic stability. This involves modifying the structure to enhance solubility, reduce clearance, and improve absorption. nih.gov
Two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, highlighting the success of lead optimization strategies with this scaffold in developing effective chemotherapeutics. mdpi.com
Conformational Analysis and Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. arkat-usa.org In the context of the pyrazolo[1,5-a]pyrimidine scaffold, this approach has been explored to modify and enhance molecular properties. For example, the pyrazolo[1,5-a]pyrimidine ring itself has been considered a potential bioisosteric replacement for a 5-(1H-pyrrol-1-yl)pyrazole scaffold to create new antibacterial agents. arkat-usa.org Similarly, in the development of CDK2 inhibitors, a para-fluorophenyl group was used as a bioisosteric replacement for a benzyl (B1604629) group to maintain hydrophobic interactions in the active site. ekb.eg
Table 2: Examples of Bioisosteric Replacements in Pyrazolo[1,5-a]pyrimidine Derivatives
| Original Scaffold/Group | Bioisosteric Replacement | Intended Purpose | Reference |
|---|---|---|---|
| 5-(1H-pyrrol-1-yl)pyrazole | Pyrazolo[1,5-a]pyrimidine | Explore new chemical space for antibacterial activity | arkat-usa.org |
| Benzyl group | para-Fluorophenyl group | Maintain hydrophobic interactions, potentially improve metabolic stability | ekb.eg |
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a powerful tool for understanding the binding mode of pyrazolo[1,5-a]pyrimidine derivatives and for designing new, more potent inhibitors.
Docking studies have been instrumental in elucidating how compounds based on the 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amine framework interact with their biological targets, such as the COX-2 enzyme. nih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. For example, docking of pyrazolo[1,5-a]pyrimidine derivatives into the CDK2 enzyme active site showed that the free amino group was expected to form a crucial hydrogen bond with the essential amino acid Leu83. ekb.eg
These computational analyses provide valuable insights that guide the SAR process. By correlating calculated docking scores with experimentally observed biological activity, researchers can validate their binding hypotheses and prioritize the synthesis of compounds predicted to have the highest affinity for the target. nih.govnih.gov This synergy between computational and experimental approaches accelerates the discovery of novel therapeutic agents.
Advanced Applications Beyond Traditional Medicinal Chemistry for Pyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Material Science Applications of Pyrazolo[1,5-a]pyrimidines
Recently, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have garnered considerable attention in material science, primarily due to their significant photophysical properties. nih.gov The inherent characteristics of this scaffold allow for the development of novel fluorescent materials with tailored functionalities.
Exploration of Photophysical Properties
The photophysical behavior of pyrazolo[1,5-a]pyrimidines is highly tunable, a feature that is critical for optical applications. nih.gov Research has shown that the absorption and emission properties can be systematically modified by introducing different functional groups at various positions on the fused ring system. nih.govrsc.org Specifically, the introduction of electron-donating groups (EDGs) at the 7-position, such as the amine group in 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, has been found to enhance both absorption and emission behaviors. nih.gov
This tunability is a result of intramolecular charge transfer (ICT) phenomena. nih.gov The electronic structure of these molecules, as revealed by DFT and TD-DFT calculations, shows that EDGs at position 7 promote large absorption and emission intensities. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) tend to yield lower intensities. nih.gov The properties and stability of these compounds have been found to be comparable to commercial probes like coumarin-153 and rhodamine 6G. nih.gov
A study on a series of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines demonstrated a wide range of tunable photophysical properties, as detailed in the table below.
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 4d | Phenyl | 342 | 15,848 | 422 | 0.81 |
| 4e | 4-Methoxyphenyl | 351 | 20,593 | 425 | 0.97 |
| 4a | 4-Pyridyl | 345 | 18,113 | 438 | 0.01 |
| 4b | 2,4-Dichlorophenyl | 337 | 10,232 | 418 | 0.72 |
This table presents representative data for 7-substituted pyrazolo[1,5-a]pyrimidines to illustrate the impact of substituents on photophysical properties, based on findings from a comprehensive study. nih.gov
Development as Fluorescent Materials and Functional Fluorophores
The excellent and tunable photophysical properties of pyrazolo[1,5-a]pyrimidines make them strategic compounds for the development of novel fluorescent materials and functional fluorophores. nih.gov Their structural versatility allows for the incorporation of various functional groups, enabling the design of fluorophores with specific absorption and emission characteristics suitable for a range of applications, from bioimaging to organic light-emitting devices (OLEDs). nih.govnih.gov
The high fluorescence quantum yields observed in certain derivatives, reaching up to 0.97, underscore their potential as highly efficient emitters. nih.gov Furthermore, some derivatives exhibit significant solid-state emission intensities, a crucial characteristic for applications in solid-state lighting and displays. nih.gov The development of a new fluorescent core skeleton called fluoremidine (FD), based on a related pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525), highlights the ongoing innovation in this area. rsc.org This novel fluorophore demonstrates solvatochromism, with "turn-on" fluorescence in lipophilic environments. rsc.org
Chemo-sensing Applications
The inherent reactivity and fluorescent nature of the pyrazolo[1,5-a]pyrimidine scaffold make it a promising platform for the development of chemosensors. rsc.org The strategic placement of functional groups can create specific binding sites for ions or molecules. Upon binding of the target analyte, a detectable change in the photophysical properties, such as a shift in emission wavelength or a change in fluorescence intensity ("turn-on" or "turn-off" response), can occur.
While specific chemo-sensing applications for this compound are not extensively detailed, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been investigated for roles in sensing and biological interaction studies. rsc.orgmdpi.com For instance, the scaffold's ability to participate in quorum sensing inhibition in bacteria suggests a sensitivity to biological microenvironments, a principle that underpins many chemo-sensing applications. mdpi.com
Utility in Combinatorial Library Design for Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is highly amenable to combinatorial chemistry and parallel synthesis, making it a valuable core for generating large libraries of diverse compounds for drug discovery screening. bme.humdpi.commdpi.com The synthesis of this heterocyclic system often involves multi-component reactions or straightforward cyclocondensation steps, which are efficient and adaptable for high-throughput synthesis. rsc.orgbme.hu
Researchers have successfully designed and synthesized new libraries of small-molecule inhibitors based on the pyrazolo[1,5-a]pyrimidine core. mdpi.commdpi.com For example, a library of indol-4-yl-pyrazolo[1,5-a]pyrimidines was developed to target the PI3Kδ isoform, demonstrating the scaffold's utility in creating focused libraries for specific biological targets. mdpi.com Similarly, another library was created by substituting the core with various benzimidazole (B57391) derivatives. mdpi.com The optimization of a series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides was achieved through parallel synthesis to rapidly explore the structure-activity relationship (SAR) of the amide region, showcasing the scaffold's compatibility with combinatorial approaches. nih.gov This adaptability allows for the rapid exploration of chemical space to identify lead compounds with improved potency and selectivity. nih.govnih.gov
Role as Chemical Probes for Biological Systems
Beyond their direct therapeutic potential, pyrazolo[1,5-a]pyrimidine derivatives serve as valuable chemical probes for studying and visualizing biological systems. Their fluorescent properties, combined with their ability to be functionalized, allow them to be used as imaging agents. rsc.orgmdpi.com
A novel fluorophore based on a pyrazolo[1,5-a]pyridine-fused pyrimidine was specifically designed as a fluorescent probe for visualizing lipid droplets in living cells. rsc.org This demonstrates the potential for creating targeted probes that illuminate specific subcellular structures or processes.
Furthermore, the pyrazolo[1,5-a]pyrimidine moiety has been incorporated into radiopharmaceuticals for tumor imaging. mdpi.com A derivative was successfully labeled with Technetium-99m ([99mTc]N) to create a potential SPECT imaging agent. mdpi.com Biodistribution studies in tumor-bearing mice showed that the resulting complex exhibited favorable tumor accumulation and rapid clearance from non-target tissues, highlighting the scaffold's utility in developing molecular probes for in vivo diagnostics. mdpi.com
Future Research Directions and Perspectives in Pyrazolo 1,5 a Pyrimidin 7 Amine Chemistry
Development of Novel and Efficient Synthetic Routes
While the fundamental synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is well-established, typically involving the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds, future research will focus on enhancing efficiency, sustainability, and molecular diversity. nih.govrsc.org The main goals are to reduce reaction times, improve yields, minimize waste, and allow for the introduction of a wider array of functional groups. nih.govnih.gov
Modern synthetic strategies are moving beyond conventional heating methods. Microwave-assisted synthesis, for instance, has been shown to produce pyrazolo[1,5-a]pyrimidin-7-amines in near-quantitative yields in as little as four minutes under solvent-free conditions, offering a significant improvement in reaction efficiency. nih.govnbinno.com One-pot cyclization methodologies are also being developed to streamline the synthesis of complex derivatives. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions and click chemistry are becoming essential tools for the post-functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. nih.govnih.gov These techniques enable the precise and efficient introduction of diverse aryl and heteroaryl groups, which is crucial for fine-tuning the pharmacological and photophysical properties of the final compounds. nih.gov The development of these advanced methods allows for the creation of extensive compound libraries for screening and optimization.
| Synthetic Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation, often under solvent-free conditions. | Rapid reaction times, high yields, reduced environmental impact, enhanced product selectivity. | nih.govnbinno.com |
| One-Pot Cyclization | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, simplified procedures. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds to attach diverse functional groups to the core structure. | High versatility for creating structural diversity, enabling fine-tuning of properties. | nih.govnih.gov |
| Green Chemistry Approaches | Focus on environmentally benign solvents, catalysts, and conditions. | Improved sustainability, reduced toxicity and waste. | nih.gov |
Exploration of New Molecular Targets and Therapeutic Modalities
The pyrazolo[1,5-a]pyrimidine scaffold is renowned for its potent activity as a protein kinase inhibitor (PKI), a critical role in targeted cancer therapy. nih.govrsc.org Derivatives have shown inhibitory effects against a range of kinases, including Cyclin-Dependent Kinases (CDK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Pim-1, by acting as ATP-competitive or allosteric inhibitors. nih.govrsc.orgnih.gov Future research will aim to identify novel kinase targets and explore derivatives that can overcome drug resistance mechanisms. nih.govmdpi.com
Beyond oncology, the therapeutic potential of this scaffold is expanding. Research has identified pyrazolo[1,5-a]pyrimidine derivatives as antagonists for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation, making it a promising target for cancer immunotherapy. rsc.org Other identified targets include tubulin and RNA polymerase, suggesting applications in treating diseases beyond cancer, such as microbial infections. nih.govresearchgate.net For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis by inhibiting mycobacterial ATP synthase. mdpi.com
The exploration of dual-target inhibitors represents another promising therapeutic modality. nih.gov Compounds that can simultaneously inhibit two distinct targets, such as CDK2 and tubulin, may offer enhanced anticancer efficacy and a reduced likelihood of developing drug resistance. nih.gov
| Molecular Target | Therapeutic Modality | Potential Disease Application | Reference |
|---|---|---|---|
| Protein Kinases (CDK2, TRKA, Pim-1, etc.) | ATP-competitive/allosteric inhibition | Cancer | nih.govnih.govmdpi.commdpi.com |
| Aryl Hydrocarbon Receptor (AHR) | Antagonism | Cancer (Immunotherapy) | rsc.org |
| Tubulin | Inhibition of polymerization | Cancer | nih.gov |
| Mycobacterial ATP Synthase | Inhibition | Tuberculosis | mdpi.com |
| RNA Polymerase | Inhibition | Bacterial Infections | researchgate.net |
Advanced Computational Studies for Rational Design
Advanced computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For the pyrazolo[1,5-a]pyrimidine class of compounds, in silico techniques are pivotal for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com
Molecular docking studies are widely used to predict how these compounds bind to the active sites of their biological targets. nih.govekb.eg For example, docking simulations have been used to design novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines as COX-2 inhibitors and to understand their binding interactions with CDK2. nih.govekb.eg These studies provide critical insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. mdpi.com
These computational models are essential for elucidating Structure-Activity Relationships (SAR), which describe how chemical structure influences biological activity. nih.govmdpi.com By understanding SAR, chemists can make targeted modifications to the pyrazolo[1,5-a]pyrimidine scaffold to enhance its interaction with a specific target while minimizing off-target effects. rsc.org Furthermore, techniques like Density Functional Theory (DFT) are employed to analyze the electronic structure and reactivity of these molecules, offering a deeper understanding of their photophysical properties for materials science applications. nih.govrsc.org
| Computational Technique | Application | Key Insights Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of ligands to protein targets. | Identification of key amino acid interactions; prediction of binding scores. | nih.govnih.govekb.eg |
| Structure-Activity Relationship (SAR) Studies | Correlating chemical structure with biological activity to guide optimization. | Understanding the influence of different substituents on potency and selectivity. | nih.govmdpi.comrsc.org |
| Density Functional Theory (DFT) | Analyzing electronic structure, energy, and reactivity. | Explanation of photophysical properties (absorption/emission) and chemical reactivity. | nih.govrsc.org |
| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Early assessment of drug-likeness and pharmacokinetic profiles. | nih.gov |
Integration with Modern Chemical Biology Techniques
The integration of pyrazolo[1,5-a]pyrimidine chemistry with modern chemical biology techniques offers powerful new ways to probe biological systems. These compounds can be developed into sophisticated tools, such as chemical probes, to investigate cellular processes, validate new drug targets, and understand mechanisms of action.
A significant area of development is the use of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes. nbinno.com Their inherent and tunable photophysical properties allow them to be used for biological imaging, enabling the visualization of cellular components and processes. nbinno.com By attaching specific functional groups, these molecules can be designed to selectively bind to certain proteins or organelles, effectively "lighting them up" inside living cells.
Furthermore, these compounds serve as valuable tools in cell-based assays to confirm target engagement and downstream effects. For instance, pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitors have been used to measure the suppression of BAD protein phosphorylation in cells, providing direct evidence of the compound's activity within a cellular context. nih.govresearchgate.net This confirms that the inhibitor is not only active against the isolated enzyme but can also reach its target in a complex biological environment and elicit the desired response. Future work could involve developing activity-based probes to identify new cellular targets or photo-affinity labels to map binding sites covalently.
Expanding Applications in Advanced Materials and Niche Technologies
Beyond their well-established role in medicinal chemistry, pyrazolo[1,5-a]pyrimidines are gaining significant attention in materials science due to their exceptional photophysical properties. nih.govrsc.org The rigid, planar structure of the fused ring system provides a robust scaffold for developing novel fluorophores and functional organic materials. nih.gov
A key feature of these compounds is that their optical properties, such as absorption and emission wavelengths, can be precisely tuned by modifying the substituents on the heterocyclic core. nbinno.com Introducing electron-donating groups, for example, can significantly enhance fluorescence quantum yields. rsc.org This tunability makes them highly attractive for a range of technological applications, including:
Organic Light-Emitting Devices (OLEDs): Their potential for strong solid-state emission makes them candidates for use as emitters in OLED displays and lighting. rsc.org
Fluorescent Probes and Chemosensors: Their sensitivity to their chemical environment allows for the design of sensors that can detect specific ions, molecules, or changes in pH through a fluorescent response. nbinno.comrsc.org
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the systematic optimization of these properties, paving the way for their integration into advanced technologies. nbinno.com
| Application Area | Key Property | Potential Use | Reference |
|---|---|---|---|
| Organic Electronics | Strong solid-state emission, tunable photophysical properties. | Emitters in Organic Light-Emitting Devices (OLEDs). | nbinno.comrsc.org |
| Chemical Sensing | Tunable fluorescence, sensitivity to environmental changes. | Chemosensors for detecting specific analytes (ions, molecules). | nbinno.comrsc.org |
| Biological Imaging | High quantum yields, photostability. | Fluorescent labels and probes for cellular imaging. | nbinno.com |
Q & A
Q. What are the key synthetic strategies for preparing 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Condensation reactions : Using substituted pyrazole precursors and pyrimidine-building blocks under reflux conditions (e.g., ethanol or methanol as solvents).
- Substitution reactions : Introducing phenyl groups at positions 2 and 5 via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Amine functionalization : The 7-amine group is often introduced using alkylation or reductive amination, requiring controlled temperatures (60–100°C) and catalysts like triethylamine . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic ring integration (e.g., distinguishing phenyl group signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.001 Da) .
- Infrared (IR) Spectroscopy : Identification of amine N-H stretches (~3300 cm) and aromatic C=C vibrations .
Q. How do structural modifications influence the compound’s physicochemical properties?
Substituents on the pyrazolo-pyrimidine core alter solubility, stability, and reactivity:
- Phenyl groups enhance lipophilicity, impacting membrane permeability.
- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, facilitating nucleophilic substitutions.
- Methoxy groups improve solubility in polar solvents via hydrogen bonding . Computational tools (e.g., LogP calculations) can predict these effects during lead optimization .
Q. What in vitro assays are used for initial biological screening?
Common assays include:
- Kinase inhibition assays : Testing activity against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Q. What are the primary challenges in achieving high synthetic yields?
Key issues include:
- Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may slow reaction kinetics.
- Byproduct formation : Competing reactions during amine functionalization require optimized stoichiometry.
- Purification difficulties : Similar-polarity impurities necessitate gradient elution in chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low regioselectivity in pyrazolo-pyrimidine synthesis?
Strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for phenyl group introduction.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions in sensitive steps . Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps .
Q. How do computational methods aid in structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding poses to biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity .
- MD simulations : Assess compound stability in physiological conditions (e.g., solvation free energy calculations) .
Q. What approaches resolve contradictions in biological activity data between in vitro and in vivo models?
- Metabolic stability assays : Liver microsome studies to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability using LC-MS/MS.
- Formulation optimization : Encapsulation in liposomes or PEGylation to enhance solubility and tissue penetration .
Q. How can selectivity for specific biological targets be enhanced?
- Fragment-based design : Introduce substituents that fill hydrophobic pockets in target proteins (e.g., 4-chlorophenyl for kinase selectivity) .
- Proteomic profiling : Use kinome-wide screening to identify off-target effects and refine substituents .
- Crystallography : Co-crystal structures guide modifications to improve binding site complementarity .
Q. What strategies address discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?
- 2D NMR techniques : COSY and HSQC to resolve aromatic proton coupling patterns.
- Isotopic labeling : N-labeled amines simplify assignment of nitrogen-containing moieties.
- Dynamic NMR : Variable-temperature studies clarify conformational equilibria in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
